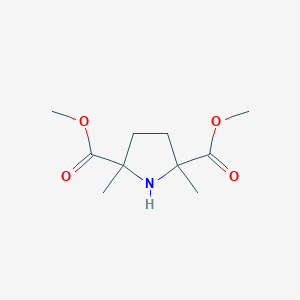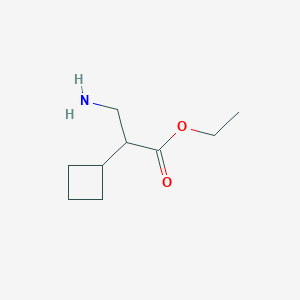
Ethyl 3-amino-2-cyclobutylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-2-cyclobutylpropanoate is an organic compound with the molecular formula C9H17NO2. It is a derivative of propanoic acid, featuring an amino group and a cyclobutyl ring. This compound is of interest due to its unique structure, which combines the properties of an ester and an amino acid derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Anhydrous ethanol is used as the solvent, and a catalyst like trifluoromethanesulfonic acid is employed to facilitate the reaction. The mixture is heated in an oil bath at temperatures ranging from 120 to 160 degrees Celsius for 16 to 20 hours. After the reaction, the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 3-amino-2-cyclobutylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ethyl 3-nitro-2-cyclobutylpropanoate.
Reduction: Ethyl 3-amino-2-cyclobutylpropanol.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
科学研究应用
Ethyl 3-amino-2-cyclobutylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of ethyl 3-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity .
相似化合物的比较
Ethyl 3-amino-2-cyclobutylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-cyclobutylpropanoate: Similar structure but with the amino group at a different position.
Ethyl 3-amino-2-cyclopropylpropanoate: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Ethyl 3-amino-2-cyclopentylpropanoate: Contains a cyclopentyl ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
ethyl 3-amino-2-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-6,10H2,1H3 |
InChI 键 |
GVLZJBKJVMDKIT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CN)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


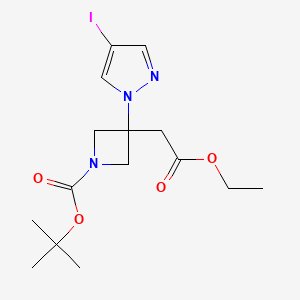
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
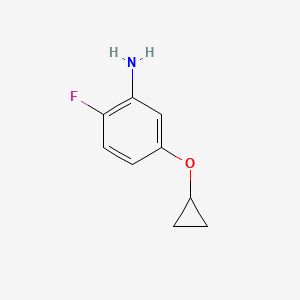
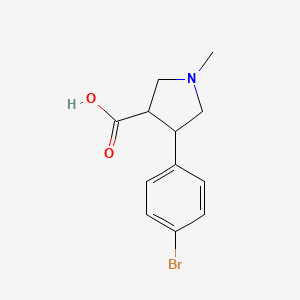
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)

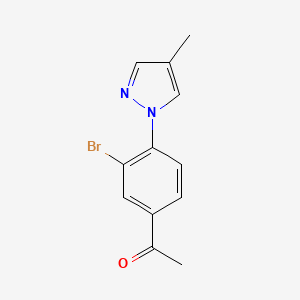
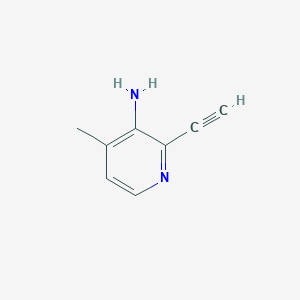

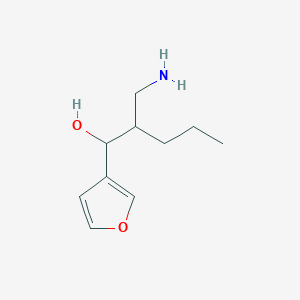

![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

